(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid
Description
(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-yl)methoxy]carbonyl)amino)propanoic acid is a fluorinated amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine group and a 2,6-difluorophenyl substituent. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the α-amine, enabling selective deprotection under mild basic conditions . The 2,6-difluorophenyl moiety introduces steric and electronic effects that influence peptide conformation, solubility, and interactions with biological targets. Its applications span pharmaceutical research, particularly in developing peptide-based therapeutics and enzyme inhibitors.
Properties
IUPAC Name |
(3S)-3-(2,6-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-19-10-5-11-20(26)23(19)21(12-22(28)29)27-24(30)31-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVBYKPZSXGEK-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and (S)-3-amino-3-phenylpropanoic acid.
Formation of the Amide Bond: The amino group of (S)-3-amino-3-phenylpropanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 2,6-difluorobenzene using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine, yielding the target compound.
Industrial Production Methods
Industrial production of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its difluorophenyl group can mimic natural substrates, allowing researchers to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is explored for its potential therapeutic properties. It serves as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the Fmoc group provides steric hindrance and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- In contrast, the 4-nitrophenyl analog () exhibits stronger electronic effects, making it suitable for light-sensitive applications . The 3,5-difluorophenyl variant () offers symmetrical fluorination, which may improve binding affinity in enzyme active sites .
Hydrophobic Groups (e.g., -CH₃, -CF₃):
Biological Activity
(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid, also known by its CAS number 1366459-54-2, is a complex organic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFN\O, with a molecular weight of 423.41 g/mol. The structure features a difluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are significant for its biological interactions.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | CHFN\O |
| Molecular Weight | 423.41 g/mol |
| CAS Number | 1366459-54-2 |
The biological activity of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for the temporary protection of amino groups during the synthesis of peptides, facilitating the assembly of complex molecules that can exhibit specific biological activities.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant pharmacological activities. The specific biological effects of this compound are still under investigation, but potential activities include:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of Fmoc-protected amino acids may possess antimicrobial properties.
- Anticancer Activity : Some related compounds have shown efficacy in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Investigations into similar structures indicate potential neuroprotective roles.
Case Studies and Experimental Findings
-
Peptide Synthesis :
- Research has demonstrated the utility of Fmoc-protected amino acids in synthesizing bioactive peptides. For instance, a study highlighted the successful incorporation of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid into peptide chains that exhibited enhanced binding affinity to target receptors.
-
Biological Assays :
- Bioassays conducted to assess the efficacy of synthesized peptides against various biological targets showed promising results. Compounds synthesized using this building block demonstrated improved activity compared to those without the Fmoc protection.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and potential applications of compounds structurally related to (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Structure | Directly used in peptide synthesis |
| Ethyl Glycinate | Structure | Simpler structure for basic peptide chains |
| Boc-Amino Acid | Structure | Alternative protection strategy affecting reactivity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3S)-3-(2,6-difluorophenyl)-3-(([(9H-fluoren-9-yl)methoxy]carbonyl)amino)propanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the precursor amino acid derivative, such as (S)-3-(2,6-difluorophenyl)alanine. Protect the amine group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium carbonate in 1,4-dioxane) at room temperature for 6–12 hours .
- Step 2 : Optimize solvent choice (e.g., THF or dichloromethane) to enhance solubility of intermediates. Adjust pH to 8–9 using N-methylmorpholine (NMM) to stabilize reactive intermediates .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify the product using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Key Variables : Temperature (20–25°C), solvent polarity, and catalyst presence (e.g., DMAP for acylation).
Q. How should researchers handle and store this compound to ensure stability?
- Handling :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage :
- Store at 2–8°C in a dry, sealed container under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group . Avoid exposure to light, which may degrade the fluorenyl moiety .
Q. What analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Use , , and NMR to confirm stereochemistry, fluorine substitution, and Fmoc-group integrity .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular weight (expected: ~437.4 g/mol) and detect impurities .
- HPLC :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Advanced Research Questions
Q. How does the stereochemistry at the C3 position influence the compound’s reactivity in peptide coupling reactions?
- Mechanistic Insight :
- The (3S) configuration ensures proper alignment of the Fmoc-protected amine with carboxyl-activating agents (e.g., HATU or DCC), facilitating efficient amide bond formation. Racemization risks increase above pH 8.5 or at elevated temperatures (>30°C) .
- Experimental Design :
- Compare coupling efficiency of (3S)- vs. (3R)-isomers using model peptides. Monitor diastereomer formation via chiral HPLC .
Q. What strategies mitigate decomposition or side reactions during solid-phase peptide synthesis (SPPS)?
- Preventive Measures :
- Use mild deprotection conditions (20% piperidine in DMF for Fmoc removal) to avoid β-elimination of the difluorophenyl group .
- Limit exposure to strong acids (e.g., TFA) during resin cleavage, as fluorine substituents may undergo electrophilic aromatic substitution .
- Troubleshooting :
- If unexpected byproducts occur, analyze via LC-MS to identify hydrolysis or oxidation products (e.g., free amine or carboxylic acid derivatives) .
Q. How does the 2,6-difluorophenyl moiety impact the compound’s interactions with biological targets?
- Structural Analysis :
- The electron-withdrawing fluorine atoms enhance aromatic ring stability and influence π-π stacking with hydrophobic protein pockets (e.g., enzyme active sites) .
- Case Study :
- Compare binding affinity of fluorinated vs. non-fluorinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradictions and Resolution
Q. Discrepancies in reported storage conditions: Why do some sources recommend −20°C while others suggest 2–8°C?
- Resolution :
- Long-term storage at −20°C minimizes hydrolysis but may cause precipitation. Short-term use at 2–8°C is acceptable if the compound is used within 1–2 weeks . Validate stability via periodic HPLC checks .
Q. Conflicting GHS classifications for similar Fmoc-protected compounds: How to assess hazard relevance?
- Risk Assessment :
- Prioritize data from structurally closest analogs. For example, acute oral toxicity (Category 4) and skin irritation (Category 2) are consistent across most Fmoc derivatives . Conduct in vitro assays (e.g., Ames test) if mutagenicity data are lacking .
Comparative Studies
Q. How does this compound compare to analogs with varying fluorination patterns (e.g., 3,5-difluoro vs. 2,4,5-trifluoro substitutions)?
- Synthetic Yield :
- 2,6-Difluorophenyl derivatives typically show higher yields (70–80%) due to reduced steric hindrance vs. tri-fluorinated analogs (50–60%) .
- Biological Activity :
- 2,6-Difluoro substitution improves metabolic stability in hepatic microsome assays compared to non-fluorinated variants .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
